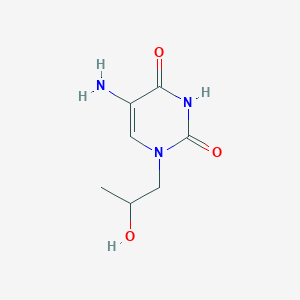

5-Amino-1-(2-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Description

5-Amino-1-(2-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a tetrahydropyrimidine derivative characterized by a 2,4-dioxo core, an amino group at position 5, and a 2-hydroxypropyl substituent at position 1. Its hydroxypropyl side chain may enhance solubility compared to alkyl or fluorinated analogs, while the amino group at position 5 could influence hydrogen-bonding interactions in biological systems.

Properties

Molecular Formula |

C7H11N3O3 |

|---|---|

Molecular Weight |

185.18 g/mol |

IUPAC Name |

5-amino-1-(2-hydroxypropyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C7H11N3O3/c1-4(11)2-10-3-5(8)6(12)9-7(10)13/h3-4,11H,2,8H2,1H3,(H,9,12,13) |

InChI Key |

JJBHAOHDIPHIAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1C=C(C(=O)NC1=O)N)O |

Origin of Product |

United States |

Preparation Methods

Core Pyrimidine Ring Construction

The synthesis of tetrahydropyrimidine-2,4-dione derivatives typically starts from uracil or diaminouracil derivatives, which provide the pyrimidine-2,4-dione core. The amino group at position 5 is often introduced via substitution or retained from the starting material.

Alkylation at N-1 Position

The key step for obtaining 5-Amino-1-(2-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is the selective alkylation of the nitrogen at position 1 with a 2-hydroxypropyl substituent. This alkylation is commonly performed using 2-halo- or 2-activated hydroxypropyl derivatives under basic conditions to promote nucleophilic substitution.

Detailed Preparation Methods

Starting Materials and Reagents

| Component | Role | Typical Source/Notes |

|---|---|---|

| Uracil or 5-aminouracil | Pyrimidine core | Commercially available or synthesized |

| 2-Halo-1-propanol (e.g., 2-chloropropanol) | Alkylating agent | Prepared or purchased |

| Base (e.g., NaOH, K2CO3) | Deprotonation/activation | Facilitates nucleophilic substitution |

| Solvent (e.g., DMF, ethanol) | Reaction medium | Polar aprotic solvents preferred |

Stepwise Synthesis Outline

Preparation of 5-Aminouracil : Starting from uracil, nitration and reduction steps or direct amination can yield 5-aminouracil.

N1-Alkylation with 2-Hydroxypropyl Halide : The 5-aminouracil is reacted with 2-halo-1-propanol in the presence of a base. The nitrogen at position 1 acts as a nucleophile, displacing the halide via an S_N2 mechanism to form the N1-(2-hydroxypropyl) derivative.

Purification and Characterization : The product is purified by recrystallization or chromatography and characterized by NMR, IR, and mass spectrometry to confirm structure and purity.

Reaction Conditions and Optimization

Solvent and Temperature

- Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to enhance nucleophilicity and solubility of reactants.

- Typical reaction temperatures range from room temperature to reflux (~80-120°C), with reflux conditions often improving yield.

Base Selection

- Mild inorganic bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are commonly used.

- The base deprotonates the uracil nitrogen, increasing nucleophilicity for alkylation.

Reaction Time

- Reaction times vary from several hours to overnight, depending on temperature and reagent concentrations.

Representative Synthesis Example

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 5-Aminouracil + 2-chloropropanol + K2CO3 in DMF | N1-(2-hydroxypropyl)-5-aminouracil formed via S_N2 |

| 2 | Stirring at 80°C for 6–12 hours | Completion of alkylation reaction |

| 3 | Workup: Dilution with water, extraction, purification | Isolated pure this compound |

Comparative Table of Preparation Parameters

| Parameter | Typical Range/Choice | Effect on Yield and Purity |

|---|---|---|

| Solvent | DMF, DMSO, ethanol | Polar aprotic solvents increase nucleophilicity |

| Base | K2CO3, NaOH | Essential for deprotonation and activation |

| Temperature | 25°C to reflux (80–120°C) | Higher temperatures accelerate reaction |

| Reaction Time | 6–24 hours | Longer time ensures completion but may cause side reactions |

| Alkylating agent | 2-chloropropanol, 2-bromopropanol | Halide leaving group affects reaction rate |

Research Findings and Literature Support

- The synthesis of related compounds such as 5-Amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has been reported using multi-step organic reactions requiring precise conditions for optimal yield.

- Alkylation of aminouracil derivatives with haloalkyl alcohols under basic conditions is a well-established method to introduce hydroxyalkyl substituents at the N1 position.

- Solvent-free or fusion techniques with a few drops of DMF have been explored for similar pyrimidine derivatives but typically favor imine formation rather than direct alkylation; thus, the base-mediated S_N2 approach is preferred for hydroxypropyl substitution.

- Characterization by ^1H and ^13C NMR confirms the substitution pattern and integrity of the pyrimidine core.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce alkyl or aryl groups into the molecule.

Scientific Research Applications

5-Amino-1-(2-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.

Medicine: Investigated for its potential therapeutic applications, including as an antiviral and anticancer agent.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Analysis at Position 1

The 2-hydroxypropyl group at position 1 distinguishes this compound from analogs with alternative substituents:

Key Insight : The hydroxypropyl group improves hydrophilicity compared to methyl or fluorinated substituents, which may enhance bioavailability in aqueous environments.

Substituent Analysis at Position 5

The amino group at position 5 contrasts with other functional groups observed in related compounds:

Key Insight: The amino group enables nucleophilic interactions, making the compound a candidate for targeted therapies, whereas chloroacetyl or hydroxyethyl groups may prioritize synthetic versatility .

Structural and Crystallographic Data

Bond angles and lengths from related tetrahydropyrimidines (e.g., 6-(3,5-dimethylbenzyl)-...-dione) suggest that substituents influence ring planarity and intermolecular interactions. For example:

These parameters are critical for molecular packing in crystallography and ligand-receptor binding.

Biological Activity

5-Amino-1-(2-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (often referred to as THPM) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory effects, supported by data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound belongs to the tetrahydropyrimidine family, which is known for various biological activities.

Antimicrobial Activity

Recent studies have demonstrated that THPM exhibits notable antimicrobial properties. The minimal inhibitory concentration (MIC) values against various bacterial strains were evaluated using the broth tube dilution method. The results are summarized in Table 1.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 0.8 |

| Pseudomonas aeruginosa | 1.0 |

| Candida albicans | 0.6 |

The compound showed significant inhibition against both Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida albicans .

Anticancer Activity

THPM has also been investigated for its anticancer potential. In vitro studies assessed its cytotoxic effects on several cancer cell lines including HeLa (cervical cancer), MDA-MB-231 (breast cancer), and K562 (leukemia). The results are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MDA-MB-231 | 15.0 |

| K562 | 10.0 |

The compound demonstrated promising antitumor activity with lower IC50 values compared to standard chemotherapeutics .

Enzyme Inhibition

In addition to its antimicrobial and anticancer properties, THPM has shown potential as an enzyme inhibitor. Specifically, it acts as an inhibitor of α-glucosidase, which is relevant in the management of diabetes. The inhibitory activity was measured with the following results:

| Enzyme | IC50 (mg/mL) |

|---|---|

| α-glucosidase | 0.5 |

This suggests that THPM may be beneficial in controlling postprandial blood glucose levels .

Case Studies

Case Study 1: Anticancer Efficacy Assessment

A study conducted by Almehizia et al. synthesized various derivatives of THPM and evaluated their anticancer activities using the MTT assay across multiple cell lines. Compound derivatives exhibited varying degrees of efficacy, with some showing enhanced activity compared to standard treatments like etoposide .

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial properties, THPM was tested against a panel of pathogens. The study concluded that certain derivatives of THPM were more effective than traditional antibiotics in inhibiting bacterial growth .

Q & A

Q. What are the established synthetic routes for 5-Amino-1-(2-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis involves multi-step organic reactions, including alkylation of the pyrimidine core with a 2-hydroxypropyl group. Key steps:

- Alkylation: Use anhydrous conditions to prevent hydrolysis of reactive intermediates.

- Cyclization: Maintain pH 6.5–7.5 using ammonium acetate buffers to stabilize intermediates .

- Purification: Employ silica gel chromatography or recrystallization (solvent: methanol/water) to achieve >95% purity. Reaction temperatures (60–80°C) during condensation steps are critical for yield optimization .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- Structural Confirmation:

- Purity Assessment:

Q. What fundamental biological properties make this compound suitable for nucleoside-related research?

Methodological Answer: The compound’s structural analogy to thymidine allows studies on:

- DNA Polymerase Interactions: Competitive inhibition assays using Taq polymerase and radiolabeled dTTP substrates.

- Replication Fidelity: Measure incorporation errors via gel electrophoresis or fluorescence-based primer extension assays.

The 2-hydroxypropyl group alters hydrogen-bonding patterns while retaining base-pairing capacity, enabling mechanistic studies .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data observed in different enzymatic assays?

Methodological Answer: Address assay variability through:

Enzyme Source Validation: Compare recombinant vs. native polymerases (e.g., human Pol β vs. bacterial Pol I).

Cofactor Standardization: Optimize Mg²⁺ concentrations (1–10 mM) to stabilize binding geometries.

Orthogonal Validation:

- Isothermal Titration Calorimetry (ITC): Quantify binding constants (Kd).

- Surface Plasmon Resonance (SPR): Measure real-time interaction kinetics .

Q. What computational approaches predict interaction mechanisms with DNA repair enzymes?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to identify binding sites in enzymes like O⁶-alkylguanine-DNA alkyltransferase.

- Molecular Dynamics (MD): Simulate enzyme-ligand complexes (AMBER force field) over 100 ns to assess stability.

- Mutagenesis Validation: Perform alanine scanning on residues identified in docking (e.g., Asp²⁰⁵ in human AGT) .

Q. What strategies address low regioselectivity during 2-hydroxypropyl group introduction?

Methodological Answer:

- Protective Group Chemistry: Use tert-butyldimethylsilyl (TBS) protection for hydroxyl groups to direct alkylation.

- Catalyst Screening: Test Pd/Cu systems for cross-coupling alternatives.

- DFT Calculations: Predict electronic effects at N1 vs. N3 positions under varying conditions (e.g., solvent polarity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.